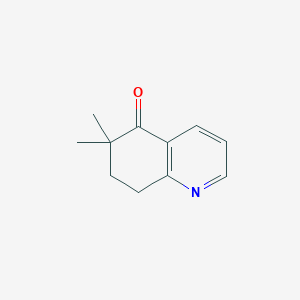

6,6-dimethyl-7,8-dihydroquinolin-5(6H)-one

Description

Structure

3D Structure

Properties

CAS No. |

1443112-07-9 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

6,6-dimethyl-7,8-dihydroquinolin-5-one |

InChI |

InChI=1S/C11H13NO/c1-11(2)6-5-9-8(10(11)13)4-3-7-12-9/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

QGJSKZRBNAABTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(C1=O)C=CC=N2)C |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of 6,6 Dimethyl 7,8 Dihydroquinolin 5 6h One Formation and Transformations

Mechanistic Elucidation of Key Synthetic Pathways for Dihydroquinolinones

The formation of the 6,6-dimethyl-7,8-dihydroquinolin-5(6H)-one core is most commonly achieved through a variation of the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of a β-dicarbonyl compound (in this case, 5,5-dimethyl-1,3-cyclohexanedione, also known as dimedone), an aldehyde, and an ammonia (B1221849) source, often with a β-ketoester. organic-chemistry.org This multi-component approach is valued for its efficiency in building molecular complexity from simple precursors. nih.gov The general mechanism proceeds through the formation of key reactive intermediates that ultimately cyclize and dehydrate to yield the final dihydroquinolinone product. organic-chemistry.orgresearchgate.net

The Hantzsch-type synthesis of polyhydroquinolines involves two primary intermediate fragments that condense to form the heterocyclic ring. organic-chemistry.org

Enamine Formation : The reaction between a β-ketoester (e.g., ethyl acetoacetate) and an ammonia source (like ammonium (B1175870) acetate) generates a vinylogous amide, specifically an enamine. This intermediate is a key nucleophile in the subsequent steps. The mechanism of enamine formation itself involves the initial addition of the amine to the carbonyl group, followed by several proton transfers and the eventual dehydration to yield the C=C double bond adjacent to the nitrogen atom. masterorganicchemistry.com

Knoevenagel Condensation Product : Concurrently, the aldehyde reactant undergoes a Knoevenagel condensation with the active methylene (B1212753) group of the β-dicarbonyl compound, dimedone. This acid or base-catalyzed reaction forms an α,β-unsaturated carbonyl compound, a Michael acceptor.

These two pivotal intermediates, the enamine and the Knoevenagel adduct, then undergo a Michael addition reaction. The nucleophilic enamine attacks the electrophilic β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization and dehydration, where the amino group attacks one of the carbonyls of the dimedone moiety, ultimately forming the stable, fused heterocyclic ring system of this compound after a final dehydration step. researchgate.net

Detailed transition state analysis for the synthesis of this compound specifically is not widely documented in the literature. However, general principles from related intramolecular cyclization reactions provide significant insight. The key ring-forming step is an intramolecular cyclization to form a six-membered ring. Such reactions are generally kinetically and thermodynamically favored. wikipedia.org

The preference for forming five- and six-membered rings is a well-established principle in organic chemistry, largely due to a favorable balance of enthalpic and entropic factors. wikipedia.org The entropic cost of bringing the reactive ends of a molecule together is lower for these ring sizes compared to larger rings, and the resulting transition states and products exhibit minimal angle or transannular strain. wikipedia.org

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of such reactions. rsc.org These analyses can calculate the energies of reactants, intermediates, transition states, and products, providing a complete energy profile. For the final cyclization step, the transition state would involve the nitrogen atom of the enamine moiety approaching the carbonyl carbon of the cyclohexanedione ring in a specific geometry that allows for the formation of the new C-N bond while initiating the subsequent elimination of a water molecule.

Kinetic Investigations of Quinoline (B57606) Ring Cyclization and Derivatization

Kinetic studies are essential for optimizing reaction conditions and understanding the factors that control the rate of dihydroquinolinone formation. This involves determining the reaction's dependence on reactant concentrations and temperature.

Rate = k [Aldehyde]x [Dimedone]y [β-ketoester]z [Ammonia Source]w

The activation energy (Ea) for the ring-closing step is a critical parameter. While specific experimental data for this compound is scarce, data from analogous intramolecular cyclizations can provide representative values. The formation of six-membered rings typically has a favorable activation energy compared to smaller, strained rings (3- and 4-membered) or medium-sized rings (8- to 13-membered) which suffer from transannular strain and unfavorable entropy. wikipedia.org

Table 1: Representative Thermodynamic Parameters for Intramolecular Cyclization Reactions The following data is illustrative for typical 6-membered ring-closing reactions and does not represent experimentally determined values for the specific title compound.

| Parameter | Representative Value Range | Unit | Significance |

| Activation Energy (Ea) | 80 - 120 | kJ/mol | Energy barrier for the cyclization step. |

| Enthalpy of Activation (ΔH‡) | 75 - 115 | kJ/mol | Heat absorbed or released to reach the transition state. |

| Entropy of Activation (ΔS‡) | -50 to -100 | J/(mol·K) | Change in disorder upon forming the transition state; typically negative for cyclizations. |

| Gibbs Free Energy of Activation (ΔG‡) | 100 - 140 | kJ/mol | Overall barrier combining enthalpy and entropy; determines reaction rate. |

These parameters are interconnected by the equation ΔG‡ = ΔH‡ - TΔS‡. The negative entropy of activation is characteristic of reactions where two parts of a single molecule are brought together in the transition state, leading to a more ordered system.

Influence of Catalysts on Mechanistic Outcomes and Selectivity

The catalytic approach employed in the synthesis of this compound significantly impacts the reaction's efficiency and selectivity. Catalysts can be broadly categorized into acid catalysts, base catalysts, and organocatalysts, each influencing the mechanistic steps of the reaction in distinct ways. The formation of the polyhydroquinoline ring system is generally understood to proceed through a sequence of key reactions: a Knoevenagel condensation, a Michael addition, and a final cyclization and dehydration step. The order and rate of these steps can be modulated by the catalyst.

Mechanistic studies suggest two primary pathways for the four-component synthesis of polyhydroquinolines. The first pathway involves the initial formation of an enamine from the β-ketoester and ammonium acetate, which then acts as a Michael donor to a Knoevenagel adduct formed between the aldehyde and dimedone. The second proposed pathway involves a Michael addition between the enamine and the Knoevenagel intermediate. rsc.org The catalyst's role is to facilitate one or more of these key bond-forming steps.

Acid Catalysis:

Brønsted and Lewis acids are effective in activating both the aldehyde and the β-dicarbonyl compounds. Protic acids can protonate the carbonyl groups, increasing their electrophilicity and promoting both the Knoevenagel condensation and the Michael addition. Solid acid catalysts, such as sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), have demonstrated high efficiency in the synthesis of polyhydroquinoline derivatives under solvent-free conditions, leading to excellent yields in short reaction times. sid.ir The nanoporous structure of such catalysts can also provide a microenvironment that enhances reaction rates.

Base Catalysis:

Base catalysts, such as triethylamine, pyridine (B92270), or potassium carbonate, are also utilized, particularly in syntheses involving pre-formed intermediates like Baylis-Hillman adducts. google.com In the context of the Hantzsch synthesis, a base can facilitate the formation of the enamine intermediate from the β-ketoester and ammonia. It can also deprotonate the 1,3-dicarbonyl compound (dimedone), generating a nucleophile for the Michael addition. The choice of base can influence the reaction yield, as seen in the synthesis of related 7,8-dihydroquinolin-5(6H)-one derivatives where different bases led to varying product yields. google.com

Organocatalysis:

Chiral organocatalysts, such as BINOL-phosphoric acid derivatives, have been successfully employed in the enantioselective Hantzsch synthesis of polyhydroquinolines. nih.gov These catalysts can activate the imine intermediate formed from the aldehyde and ammonia source, facilitating a highly enantioselective Michael addition of the enolate of the 1,3-dicarbonyl compound. This approach allows for the construction of chiral centers with high stereocontrol. The catalyst's acidity and steric bulk are crucial for achieving high enantioselectivity.

Metal-Based Catalysis:

Metal complexes have also been explored as catalysts. For instance, a copper(II) complex, [Cu(3-hydroxy-2-naphtoate)2]·4H2O, has been shown to be a highly active catalyst for the synthesis of polyhydroquinolines under solvent-free conditions. inorgchemres.org Such catalysts can act as Lewis acids to activate the carbonyl components of the reaction. The reusability of these catalysts is also a significant advantage from a green chemistry perspective.

The following data tables summarize the findings from various research on the catalytic synthesis of polyhydroquinolines, including derivatives of this compound, highlighting the influence of different catalysts on reaction outcomes.

Table 1: Comparison of Catalysts in the Synthesis of Polyhydroquinoline Derivatives

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| SBA-Pr-SO3H | Aldehyde, Dimedone, β-ketoester, Ammonium acetate | Solvent-free | Not specified | 0.5-1 | 90-98 | sid.ir |

| [Cu(3-hydroxy-2-naphtoate)2]·4H2O | Aldehyde, Dimedone, Ethyl acetoacetate, Ammonium acetate | Solvent-free | 120 | 0.33-0.5 | 85-95 | inorgchemres.org |

| BINOL-phosphoric acid derivative | Aromatic aldehyde, Dimedone, Ethyl acetoacetate, Ammonium acetate | Acetonitrile | Not specified | Not specified | 84-85 | nih.gov |

| Triethylamine | Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione, Ammonium acetate | Solvent-free | 90 | 6 | 37.8 | google.com |

| Pyridine | Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione, Ammonium acetate | Ethanol | 78 | 8 | 82.6 | google.com |

| Potassium Carbonate | Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione, Ammonium acetate | Acetone | 30 | 15 | 80.1 | google.com |

| None | Aromatic aldehyde, Dimedone, Ethyl acetoacetate, Ammonium acetate | Solvent-free | 100 | 0.25-0.5 | 85-95 | rsc.org |

Table 2: Influence of Base Catalysts on the Yield of a 3-benzyl-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

| Base Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Triethylamine | Solvent-free | 90 | 6 | 37.8 |

| Pyridine | Ethanol | 78 | 8 | 82.6 |

| Potassium Carbonate | Acetone | 30 | 15 | 80.1 |

Data extracted from patent CN101260078B for a closely related derivative. google.com

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic and Structural Insights into 6,6 Dimethyl 7,8 Dihydroquinolin 5 6h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis of Dihydroquinolinones

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of dihydroquinolinones, providing critical insights into their conformational dynamics and potential tautomeric equilibria in solution.

High-Resolution ¹H and ¹³C NMR for Detailed Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous assignment of the molecular structure of 6,6-dimethyl-7,8-dihydroquinolin-5(6H)-one. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the title compound, characteristic signals are expected for the gem-dimethyl groups, the two methylene (B1212753) groups of the dihydro-ring, and the protons of the pyridine (B92270) ring.

In a typical deuterated solvent like CDCl₃, the gem-dimethyl protons at position 6 would appear as a sharp singlet. The methylene protons at C7 and C8 would likely appear as distinct multiplets, typically triplets if coupled to adjacent methylene protons, though the specific pattern can be influenced by the ring's conformation. The aromatic protons on the pyridine ring would resonate in the downfield region, with their chemical shifts and coupling constants revealing their substitution pattern. For instance, derivatives of 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one show a singlet for the gem-dimethyl protons around δ 1.11 ppm, and singlets for the CH₂ groups at C8 and C5 at δ 2.39 and δ 2.70 ppm, respectively. google.com

The ¹³C NMR spectrum complements the ¹H data by providing the chemical shift for each carbon atom, confirming the carbon skeleton. The spectrum would feature distinct signals for the carbonyl carbon (C5), the quaternary carbon (C6), the gem-dimethyl carbons, the two methylene carbons (C7 and C8), and the sp²-hybridized carbons of the pyridine ring. The carbonyl carbon is typically observed significantly downfield, often in the range of δ 190-200 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C6-(CH₃)₂ | ~1.1 | s |

| C7-H₂ | ~2.0 - 2.5 | t |

| C8-H₂ | ~2.7 - 3.0 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 (C=O) | ~197 |

| C6 (Quaternary) | ~35 |

| C6-(C H₃)₂ | ~28 |

| C7 | ~38 |

| C8 | ~22 |

Advanced NMR Techniques (e.g., 2D NMR, DOSY NMR) for Dynamic and Complex Systems

For complex structural problems and the study of molecular dynamics, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the entire molecule. These techniques are crucial for assigning signals in crowded spectral regions.

Diffusion-Ordered Spectroscopy (DOSY) NMR can be utilized to study intermolecular interactions and self-aggregation by measuring the diffusion coefficients of molecules in solution. This would reveal information about the oligomeric state of this compound under various conditions.

Vibrational Spectroscopic Analysis (FT-IR, Raman) for Functional Group Modulations and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding arrangements within the molecule.

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically found in the region of 1650-1700 cm⁻¹. mdpi.com The precise position of this band can be influenced by conjugation and intermolecular interactions like hydrogen bonding. Other characteristic bands include C-H stretching vibrations for the methyl and methylene groups (aliphatic) just below 3000 cm⁻¹ and for the aromatic ring (aromatic) just above 3000 cm⁻¹. mdpi.com The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. scialert.net Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for studying the skeletal vibrations of the ring system.

Table 3: Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1650 - 1700 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C/C=N (Aromatic Ring) | Stretching | 1400 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃NO), the calculated monoisotopic mass is 175.0997 g/mol . HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the molecular formula. sciforum.net

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the molecule. Common fragmentation patterns for this type of structure could involve the loss of a methyl radical (•CH₃), the loss of carbon monoxide (CO) from the ketone group, and retro-Diels-Alder (rDA) fragmentation of the cyclohexenone ring, providing valuable structural information.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

In the crystal lattice, molecules may be linked by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic or aliphatic C-H donors, forming supramolecular architectures. nih.gov

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of the molecule, which are determined by its electronic structure. The UV-Vis absorption spectrum of this compound is expected to show absorption bands arising from π–π* electronic transitions within the conjugated pyridine ring system and n–π* transitions associated with the carbonyl group. nih.gov The π–π* transitions are typically more intense and occur at shorter wavelengths (in the UV region), while the lower-energy n–π* transitions are less intense and appear at longer wavelengths, potentially extending into the visible region. nih.govpsu.edu The solvent environment can influence the position of these bands; polar solvents can cause a blue shift (hypsochromic shift) of n–π* transitions and a red shift (bathochromic shift) of π–π* transitions. researchgate.netasianpubs.org Emission properties, if any, would be characterized by parameters such as the fluorescence quantum yield and Stokes shift, which is the difference in wavelength between the absorption and emission maxima. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 6,6 Dimethyl 7,8 Dihydroquinolin 5 6h One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. For a compound like 6,6-dimethyl-7,8-dihydroquinolin-5(6H)-one, these calculations would provide valuable insights into its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron-transfer processes.

Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. An MEP map of this compound would highlight the electronegative oxygen and nitrogen atoms as likely sites for electrophilic interaction.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction (IR, NMR)

Density Functional Theory (DFT) is a powerful computational method for optimizing the geometry of molecules and predicting their spectroscopic properties. A DFT-based geometry optimization of this compound would yield its most stable three-dimensional structure, including bond lengths and angles. Furthermore, DFT calculations can simulate vibrational (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its different conformations and their relative stabilities. When performed in a simulated solvent, these simulations can also provide insights into the molecule's behavior in the solution phase, including its interactions with solvent molecules. This information is crucial for understanding its properties in a realistic chemical environment.

Reaction Pathway Modeling and Energy Barrier Calculations for Synthetic Processes

Computational modeling can be used to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate the energy barriers associated with different reaction pathways. For the synthesis of this compound, reaction pathway modeling could be used to understand the mechanism of its formation, identify key intermediates, and predict the optimal conditions for its synthesis.

Chemical Reactivity, Functionalization, and Derivatization of the 6,6 Dimethyl 7,8 Dihydroquinolin 5 6h One Scaffold

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

The pyridine (B92270) ring in quinoline is generally electron-deficient and less reactive towards electrophilic aromatic substitution compared to the benzene (B151609) ring. However, the dihydroquinolinone scaffold possesses an electron-rich character that can be exploited for certain electrophilic substitutions, most notably the Vilsmeier-Haack reaction. This reaction allows for the formylation of activated aromatic rings. organic-chemistry.orgnih.gov

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), forms a highly electrophilic chloroiminium ion (the Vilsmeier reagent) in situ. organic-chemistry.orgchemijournal.com This electrophile preferentially attacks electron-rich positions on the aromatic ring of the dihydroquinolinone scaffold. Studies on related pyrimido[4,5-b]quinoline systems derived from dimedone (a precursor to the 6,6-dimethyl scaffold) show that this reaction can be used to introduce a formyl group, often resulting in a β-chlorovinylaldehyde derivative at the C4-position. nih.gov The reaction proceeds via an intermediate that is subsequently hydrolyzed to yield the aldehyde. chemijournal.com The presence of electron-donating alkyl groups on the quinoline ring system generally facilitates this transformation. nih.gov

A typical transformation involves treating the 6,6-dimethyl-7,8-dihydroquinolin-5(6H)-one substrate with the pre-formed Vilsmeier reagent, followed by aqueous workup to yield the 4-formyl or related derivative. nih.govchemijournal.com

Table 1: Vilsmeier-Haack Formylation of Dihydroquinolinone-Related Scaffolds

| Substrate Type | Reagents | Product | Reference(s) |

|---|---|---|---|

| Pyrimido[4,5-b]quinoline-dione | DMF, POCl₃ | 7-carbaldehyde derivative | nih.gov |

| Substituted Acetanilide | DMF, POCl₃ | 2-chloro-3-formyl-quinoline | chemijournal.comchemijournal.com |

Nucleophilic Addition and Substitution Reactions at the Carbonyl and Aromatic Centers

The carbonyl group at the C5 position and the aromatic ring of this compound are key sites for nucleophilic attack. While direct nucleophilic aromatic substitution (SNAr) on the unsubstituted ring is uncommon without an activating group (like a nitro group or halogen), the carbonyl function readily undergoes addition reactions.

Furthermore, the formyl group introduced at the C4-position via the Vilsmeier-Haack reaction (see Section 6.1) provides a new, highly reactive electrophilic center for subsequent nucleophilic additions. This two-step sequence is a powerful strategy for introducing further diversity. For instance, the resulting 4-formyl-dihydroquinolinone can react with primary amines, such as substituted anilines, to form the corresponding Schiff bases (imines). chemijournal.com This condensation reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, sometimes with a catalytic amount of acid. chemijournal.com

Research on related β-chlorovinylaldehyde derivatives, formed under Vilsmeier-Haack conditions, has shown their utility in reacting with binucleophiles. For example, reaction with o-phenylenediamine (B120857) leads to the formation of new heterocyclic rings fused to the quinoline core through nucleophilic attack and subsequent cyclization. nih.gov

Table 2: Nucleophilic Addition to Formylated Dihydroquinolinone Derivatives

| Electrophile | Nucleophile | Reaction Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 2-chloro-3-formyl-8-methyl quinoline | 4-Nitroaniline | Methanol, Glacial Acetic Acid, Reflux | Substituted Benzylidene Quinoline (Imine) | chemijournal.com |

Oxidation and Reduction Chemistry of the Dihydroquinolinone Core and Substituents

The dihydroquinolinone scaffold contains multiple reducible sites, including the C5-carbonyl group and the enone double bond within the partially hydrogenated ring, as well as the pyridine ring itself. Catalytic hydrogenation is a prominent method for the reduction of this system.

The complete reduction of the quinoline moiety to a 5,6,7,8-tetrahydroquinoline (B84679) is a well-established transformation, often employing catalysts like palladium on carbon (Pd/C). google.com Specifically for 7,8-dihydroquinolin-5(6H)-ones, iridium-catalyzed hydrogenation has been reported as an effective method to achieve reduction. researchgate.net The goal of such reactions is often the stereoselective synthesis of the corresponding alcohol (5,6,7,8-tetrahydroquinolin-5-ol) or the fully saturated hydrocarbon.

Controlling the selectivity of the reduction can be challenging. For instance, in the transfer hydrogenation of quinolines, careful selection of the catalyst and hydrogen source (e.g., H₃N·BH₃ with a cobalt-amido catalyst) is necessary to achieve partial reduction to 1,2-dihydroquinolines while avoiding overreduction to the tetrahydroquinoline state. nih.gov Metal-free hydrogenations using borane (B79455) catalysts have also been developed for the asymmetric reduction of substituted quinolines to chiral tetrahydroquinolines. acs.org Subsequent reduction of other functional groups, such as an azide (B81097) to an amine using Pd/C and H₂, can be performed on the saturated tetrahydroquinoline core, demonstrating the robustness of the scaffold. mdpi.com

Information on the specific oxidation of the this compound scaffold is less common in the literature. Generally, oxidation of quinoline derivatives can be challenging to control, but specific reagents could potentially target the benzylic C-8 position or the dihydro ring.

Functionalization and Derivatization at the Alkyl (Methyl, Dihydro) Positions

The scaffold features gem-dimethyl groups at the C6 position and methylene (B1212753) groups at C7 and C8. These saturated positions offer opportunities for radical-based or deprotonation-alkylation reactions, although these are less explored compared to modifications of the aromatic and enone moieties.

The reactivity of alkyl substituents on quinoline rings has been demonstrated in other contexts. For example, the methyl group at the C2 position of 8-hydroxy-2-methylquinoline has been shown to react with the Vilsmeier reagent, indicating that alkyl groups attached to the heterocyclic ring can be activated towards electrophilic attack. nih.gov While this reactivity is on the pyridine portion of a fully aromatic quinoline, it suggests that under certain conditions, the C-methyl groups or the C-7/C-8 methylene groups of the dihydroquinolinone might be functionalized. However, specific literature detailing the direct functionalization of the C6-methyl or C7/C8 positions of this compound is scarce.

Regioselective and Chemoselective Transformations of this compound

The multifunctional nature of the dihydroquinolinone scaffold makes regioselective and chemoselective transformations crucial for its synthetic utility.

Regioselectivity in Electrophilic Substitution: The Vilsmeier-Haack reaction is a prime example of a regioselective process. The electrophilic formylating agent preferentially attacks the electron-rich benzene portion of the quinoline ring system, typically at the C4 position, leaving the less reactive pyridine and dihydro-enone portions untouched. nih.gov

Chemoselectivity in Reduction: Catalytic hydrogenation offers pathways for chemoselective reductions. Depending on the catalyst and conditions, it is possible to selectively reduce the pyridine ring of a quinoline without affecting the benzene ring. nih.govacs.org In the case of 7,8-dihydroquinolin-5(6H)-ones, catalysts can be chosen to selectively reduce the enone system (carbonyl and C=C bond) or the pyridine C=N bond. researchgate.net For instance, iridium catalysts have been specifically noted for the hydrogenation of the 7,8-dihydroquinolin-5(6H)-one system. researchgate.net

Selectivity in Multicomponent Reactions: The synthesis of fused heterocycles (discussed in Section 6.6) from dimedone, aldehydes, and amino-heterocycles is a highly regioselective process, where the sequence of condensation and cyclization reactions leads to a specific, thermodynamically favored fused-ring architecture. researchgate.net

Synthesis of Novel Heterocyclic Systems Fused to the Dihydroquinolinone Moiety

One of the most significant applications of the this compound scaffold and its precursors is in multicomponent reactions (MCRs) to construct complex, fused heterocyclic systems. These reactions leverage the reactivity of the 1,3-dicarbonyl nature of the dimedone precursor to build new rings onto the quinolinone framework.

Pyrimido[4,5-b]quinolines: A widely reported transformation is the one-pot synthesis of pyrimido[4,5-b]quinolines. This is typically achieved by reacting an aromatic aldehyde, dimedone (which forms the 6,6-dimethyl-dihydroquinolinone portion), and an aminopyrimidine such as 6-aminouracil. rsc.orgresearchgate.net This MCR proceeds under various conditions, including catalyst-free mechanochemical synthesis, highlighting its efficiency and green chemistry credentials. rsc.org The resulting fused systems are of significant interest in medicinal chemistry. phcogj.com

Pyrazolo[3,4-b]quinolines: Similarly, reacting dimedone, an aromatic aldehyde, and a 5-aminopyrazole derivative yields pyrazolo[3,4-b]quinoline structures. researchgate.netmdpi.com These reactions are often catalyzed and provide a regioselective route to this important class of heterocycles. researchgate.netresearchgate.net

Isoxazolo[5,4-b]quinolines: The synthesis of 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones has been described, demonstrating another variation where a five-membered heterocyclic ring containing nitrogen and oxygen is fused to the quinolinone core. scispace.com

Triazolo[5,1-b]quinazolinones: The reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone leads to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, which are structurally related to fused quinolinone systems. researchgate.net

Table 3: Synthesis of Fused Heterocyclic Systems

| Target Fused System | Components | Catalyst/Conditions | Reference(s) |

|---|---|---|---|

| Pyrimido[4,5-b]quinoline | Aromatic Aldehyde, Dimedone, 6-Aminouracil | Ball-mill (mechanochemical), catalyst-free | rsc.org |

| Pyrimido[4,5-b]quinoline | Aromatic Aldehyde, Dimedone, 6-Amino-1,3-dimethyluracil | Trityl Chloride, Chloroform, Reflux | researchgate.net |

| Pyrazolo[3,4-b]quinoline | Aromatic Aldehyde, Dimedone, 5-Aminopyrazolone | H₃PW₁₂O₄₀ | researchgate.net |

| Isoxazolo[5,4-b]quinoline | Aromatic Aldehyde, Dimedone, 3-Methylisoxazol-5-amine | Microwave assisted | scispace.com |

Polymerization or Oligomerization Studies Involving Quinoline Derivatives

The potential for this compound or its derivatives to act as monomers in polymerization or oligomerization reactions is not well-documented in publicly available scientific literature. While quinoline moieties have been incorporated into larger molecular structures, such as being used as photolabile protecting groups for oligomers, this does not involve the polymerization of the quinoline ring itself. Similarly, polymers have been used as supports for the synthesis of quinolines, but this is a distinct application. At present, there is a lack of specific research focused on creating polymers or oligomers from the this compound monomeric unit.

Applications of 6,6 Dimethyl 7,8 Dihydroquinolin 5 6h One in Advanced Chemical Systems and Materials

Role as a Key Building Block or Intermediate in Complex Organic Synthesis

6,6-Dimethyl-7,8-dihydroquinolin-5(6H)-one is a pivotal intermediate in the synthesis of more complex molecular architectures. google.comrsc.org Its reactivity allows for various chemical modifications, making it a valuable starting material for a range of organic compounds. A notable application of this compound is in the preparation of 7,8-dihydroquinolin-5(6H)-one derivatives, which are recognized as an important class of heterocyclic compounds with significant physiological activities. google.com

The synthesis of these derivatives can be achieved through various methods, including the reaction of alkyl-substituted cyclohexane-1,3-diones with β-amino-αβ-unsaturated aldehydes or ketones. rsc.org A specific example is the preparation of 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, which can be synthesized by reacting a Baylis-Hillman adduct with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base catalyst and ammonium (B1175870) acetate. google.com This method is advantageous due to its mild reaction conditions, high chemical selectivity, and good yield. google.com

The resulting 7,8-dihydroquinolin-5(6H)-one derivatives have been reported to possess a range of biological activities, including anticancer, antibacterial, and antifungal properties, highlighting their importance in medicinal and agricultural chemistry. google.com

Potential in Ligand Design for Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

While direct applications of this compound as a ligand are not extensively documented, its derivatives have shown significant promise in the field of coordination chemistry and catalysis. The structural motif of this compound can be readily modified to create ligands capable of coordinating with various metal centers.

For instance, derivatives such as 5,6-dihydro-7,7-dimethylquinolin-8-olates have been utilized as ligands for the synthesis of bimetallic aluminum complexes. These complexes have been investigated as pro-initiators for the ring-opening polymerization of ε-caprolactone, a process for producing biodegradable polyesters. nih.gov

Furthermore, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which can be synthesized from the this compound scaffold, have been employed as novel ligands in metal complexes for asymmetric transfer hydrogenation. nih.govmdpi.comresearchgate.net Specifically, rhodium catalysts bearing these chiral diamine ligands have proven effective in the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. nih.govmdpi.comresearchgate.net These findings underscore the potential of modifying the this compound backbone to design effective ligands for various catalytic applications. nih.govnih.govmdpi.comresearchgate.net

Exploration in Supramolecular Chemistry and Self-Assembly Phenomena

Based on the available scientific literature, there is limited information regarding the specific exploration of this compound and its direct derivatives in the fields of supramolecular chemistry and self-assembly phenomena. While the molecular structure possesses features that could potentially lead to interesting supramolecular architectures, such as hydrogen bonding capabilities and the potential for π-π stacking interactions, dedicated studies in this area appear to be scarce.

Integration into Functional Materials (e.g., Optoelectronic Materials, Polymeric Frameworks, Hybrid Materials)

The integration of this compound into functional materials is an emerging area of interest, with related quinoline (B57606) derivatives showing promise in optoelectronic applications. For example, the broader class of quinoline-based compounds is recognized for its tunable light emission properties, making them suitable for use as fluorescent materials and dyes. researchgate.net

Although direct studies on the optoelectronic properties of this compound are not widely reported, its structural similarity to other photoluminescent compounds suggests potential in this area. As previously mentioned, derivatives of this compound can serve as precursors to more complex heterocyclic systems, which may exhibit desirable photophysical properties. The development of novel materials incorporating this quinolinone scaffold could lead to advancements in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

Biological Activity Mechanisms (Theoretical or Mechanistic Investigations)

Derivatives of this compound have been the subject of numerous studies investigating their biological activities and the underlying mechanisms of action. These investigations have revealed potential therapeutic applications, particularly in the areas of antimicrobial and anti-inflammatory treatments.

Mechanistic Basis of In Vitro Antimicrobial Action (e.g., Antitubercular Activity)

A significant area of research has been the antitubercular activity of quinoline derivatives. nih.gov The quinoline scaffold is a key component in several compounds with demonstrated efficacy against Mycobacterium tuberculosis. nih.govworldscientific.com The mechanism of action for some quinoline-based antitubercular agents is believed to involve the inhibition of essential enzymes in the bacterium. worldscientific.comnih.govresearchgate.net

For example, some quinoline derivatives have been shown to target the KatG protein of Mycobacterium tuberculosis, a catalase-peroxidase enzyme crucial for the bacterium's defense against oxidative stress. nih.govresearchgate.net Molecular docking studies have suggested that these compounds can occupy the active site of KatG, leading to its inhibition. nih.govresearchgate.net Furthermore, it has been observed that some of these compounds can up-regulate the transcription of the katG gene. nih.govresearchgate.net

Another potential target for quinoline derivatives is ATP synthase, an enzyme vital for energy production in Mycobacterium tuberculosis. worldscientific.com Bedaquiline, a diarylquinoline antitubercular drug, functions through this mechanism. worldscientific.com It is hypothesized that synthetic quinoline analogues may also exert their antitubercular effects by interacting with and inhibiting this enzyme. worldscientific.com

The tables below present a selection of quinoline derivatives and their reported in vitro antitubercular activities.

Table 1: In Vitro Antitubercular Activity of Selected Quinolone Derivatives against M. tuberculosis H37Rv

| Compound | MIC (μg/mL) | Reference |

|---|---|---|

| 6b6 | 1.2-3 | rsc.org |

| 6b12 | 1.2-3 | rsc.org |

| 6b21 | 1.2-3 | rsc.org |

| Compound 5 | 2 | nih.govresearchgate.net |

Table 2: In Vitro Antitubercular Activity of Selected Quinolone Derivatives against MDR-TB Strain

| Compound | MIC (μg/mL) | Reference |

|---|---|---|

| 6b6 | 3 | rsc.org |

| 6b12 | 2.9 | rsc.org |

| 6b21 | 0.9 | rsc.org |

Inhibitory Mechanisms in Biochemical Pathways (e.g., Cyclooxygenase Inhibition)

Derivatives of this compound have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govresearchgate.netrsc.org The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of COX enzymes. nih.govnih.gov There are two main isoforms, COX-1 and COX-2, and selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

Structure-activity relationship (SAR) studies have been conducted on various quinoline derivatives to understand the structural features required for potent and selective COX-2 inhibition. nih.govresearchgate.netrsc.orgnih.govresearchgate.net These studies have shown that the presence of a diaryl substitution on a heterocyclic core is a common feature of many selective COX-2 inhibitors. researchgate.net The selectivity for COX-2 is often attributed to interactions with a secondary pocket in the enzyme's active site that is not present in COX-1. researchgate.net

For a series of 2,3-diarylquinoline derivatives, it was found that a carboxyl group at the C-4 position of the quinoline ring led to high COX-2 inhibitory potency and selectivity. nih.gov The nature and position of substituents on the aryl rings also play a crucial role in determining the inhibitory activity. nih.gov

The table below summarizes the in vitro cyclooxygenase inhibition data for a representative quinoline derivative.

Table 3: In Vitro Cyclooxygenase Inhibition Assay of a 2,3-diarylquinoline Derivative

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| **** | >100 | 0.077 | >1298 | nih.gov |

Structure-Activity Relationship (SAR) from a Theoretical Perspective

A comprehensive theoretical structure-activity relationship (SAR) study specifically for this compound is not extensively documented in publicly available scientific literature. However, the structural motifs of this molecule—a quinolinone core, a ketone group, and gem-dimethyl substitution—allow for theoretical postulations regarding its chemical reactivity and potential biological interactions based on computational analysis of related structures.

Theoretical studies on similar heterocyclic systems often involve computational methods such as Density Functional Theory (DFT) to understand the electronic properties and reactivity of the molecule. Key parameters typically investigated in such theoretical SAR studies include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial in predicting a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability and reactivity of the compound.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. This is critical for predicting how the molecule might interact with biological receptors or other chemical species.

Pharmacophore Modeling: By identifying the key structural features responsible for a particular biological activity in a series of related compounds, pharmacophore models can be developed. For this compound, key features would likely include the hydrogen bond acceptor (the ketone oxygen), aromatic/hydrophobic regions (the benzene (B151609) ring), and the steric bulk introduced by the gem-dimethyl group.

While specific computational data for this compound is not available, SAR studies on other quinoline derivatives have shown that substitutions on the quinoline ring can significantly influence their biological activities. For instance, the position and nature of substituents can affect properties like anti-cancer, anti-bacterial, or enzyme inhibitory activities. The gem-dimethyl group at the 6-position in the target molecule would be expected to impart conformational rigidity and influence the steric interactions with potential binding sites.

Table 1: Theoretical Parameters for SAR Analysis

| Parameter | Description | Potential Influence of this compound's Structural Features |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | The quinolinone core's electronic nature would be the primary determinant. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict reactive sites. | The ketone oxygen would be a region of negative potential (nucleophilic), while the aromatic protons and the N-H group (if present in tautomeric form) would be electrophilic. |

| Steric Hindrance | The physical blocking of a reaction site by parts of a molecule. | The gem-dimethyl group at the 6-position would introduce significant steric bulk, potentially influencing binding selectivity. |

| Lipophilicity (LogP) | The partition coefficient between an organic and aqueous phase. | The dimethyl groups would increase the lipophilicity of the molecule compared to the unsubstituted parent compound. |

Further theoretical and computational studies are required to elucidate the specific structure-activity relationships of this compound and its derivatives.

Applications in Analytical Chemistry (e.g., as Reagents, Probes, or Sensing Elements)

Currently, there is no specific information in the scientific literature detailing the application of this compound in analytical chemistry as a reagent, probe, or sensing element. The potential for such applications would depend on the compound's specific chemical and physical properties, such as its spectroscopic characteristics (fluorescence, absorbance), electrochemical behavior, and its ability to selectively interact with specific analytes.

Hypothetically, the quinolinone scaffold could be functionalized to develop fluorescent probes. The inherent aromatic system of the quinoline ring can provide a basis for fluorescence, which could be modulated by the binding of a target analyte. For example, the ketone group could potentially act as a binding site for metal ions, and such binding events could lead to a detectable change in the fluorescence spectrum.

Similarly, the molecule could be explored for its potential in electrochemical sensing. If the compound exhibits redox activity, it could be immobilized on an electrode surface to create a sensor for detecting specific electroactive species. The selectivity and sensitivity of such a sensor would be dependent on the specific interactions between this compound and the target analyte.

However, without experimental data, these remain speculative possibilities. Further research is needed to investigate the fundamental analytical properties of this compound to determine its suitability for such applications.

Environmental Chemistry Applications (e.g., Degradation Studies, Pollutant Removal Potential)

Specific studies on the environmental fate, degradation, and pollutant removal potential of this compound are not currently available. However, research on the broader class of quinoline compounds provides some insights into their environmental behavior. Quinoline and its derivatives are known environmental contaminants, often found in industrial wastewater from sources such as petroleum refining and coal processing. ipb.pt

The biodegradation of quinoline has been studied, with several bacterial strains identified that can degrade it. nih.govnih.gov The degradation pathways often involve hydroxylation of the quinoline ring, followed by ring cleavage. nih.gov For instance, some Pseudomonas species can metabolize quinoline to 2-hydroxyquinoline (B72897) and subsequently to other intermediates. nih.gov The presence of substituents, such as the dimethyl groups in this compound, could potentially influence the rate and pathway of biodegradation. The steric hindrance from the gem-dimethyl groups might make the molecule more resistant to microbial degradation compared to unsubstituted quinoline.

In terms of pollutant removal, adsorption has been explored as a method for removing quinoline from wastewater. ipb.ptmdpi.comresearchgate.net Adsorbents like activated carbon and coke powder have shown effectiveness in this regard. mdpi.comresearchgate.net The efficiency of adsorption is influenced by the properties of both the adsorbent and the quinoline derivative, including its solubility and polarity. The increased lipophilicity of this compound due to the dimethyl groups might affect its adsorption behavior on different materials.

Photodegradation is another potential environmental fate for quinolinone compounds. uct.ac.za The absorption of UV or visible light can lead to the breakdown of the molecule. The specific photodegradation pathway and its efficiency would depend on the compound's structure and the environmental conditions.

Table 2: Potential Environmental Fate of Quinolines

| Process | Description | Relevance to this compound |

| Biodegradation | Breakdown of organic matter by microorganisms. | The quinolinone core is susceptible to microbial attack, but the dimethyl groups may confer resistance. Specific studies are needed. nih.govnih.gov |

| Adsorption | Adhesion of molecules to a surface. | Could be removed from water via adsorption onto materials like activated carbon; lipophilicity may play a role. mdpi.comresearchgate.net |

| Photodegradation | Breakdown of molecules by light. | The aromatic system suggests potential for photodegradation, but specific pathways are unknown. uct.ac.za |

Future Research Directions and Unresolved Challenges Pertaining to 6,6 Dimethyl 7,8 Dihydroquinolin 5 6h One

Development of Novel, Sustainable, and Highly Efficient Synthetic Routes

Traditional methods for synthesizing quinoline (B57606) and its derivatives, while effective, often rely on harsh reaction conditions, environmentally detrimental solvents, and may suffer from low atom economy. acs.orgnih.gov Future research must prioritize the development of green and sustainable synthetic protocols.

Key areas of focus should include:

Catalyst Innovation: The exploration of catalysts based on earth-abundant and non-toxic metals, such as manganese pincer complexes, presents a promising alternative to precious metal catalysts. acs.org These catalysts can enable highly efficient syntheses through acceptorless dehydrogenation and condensation sequences. acs.org

Green Reaction Media: A shift towards benign solvents, particularly water, or solvent-free conditions is crucial. acs.org Ultrasound-assisted synthesis in aqueous micelles has demonstrated significantly improved yields and reduced reaction times for similar heterocyclic syntheses. wikipedia.org

Energy Efficiency: Investigating energy sources like microwave irradiation and electrochemical synthesis can lead to more efficient and rapid production. acs.orgrsc.org Electrosynthesis, in particular, offers a reagent-free method that can operate under mild conditions with high atom economy. rsc.org

Multicomponent Reactions (MCRs): Designing novel one-pot MCRs will enhance efficiency by reducing the number of synthetic steps and purification processes, thereby minimizing waste and saving resources. acs.org

Future synthetic strategies and their potential improvements are outlined in the table below.

| Synthetic Strategy | Current Limitations | Future Direction & Potential Advantages |

| Classical Condensations | Harsh conditions, use of hazardous acids/catalysts, moderate yields. | Utilization of solid acid catalysts, ionic liquids, or metal-free conditions for milder and safer processes. nih.gov |

| Metal-Catalyzed Cyclizations | Reliance on expensive and toxic precious metals (e.g., Palladium, Ruthenium). acs.org | Development of catalysts based on abundant first-row metals (e.g., Manganese, Iron, Copper). acs.org |

| Stepwise Synthesis | Multiple steps, leading to lower overall yield and increased waste. | Design of one-pot, multicomponent reactions (MCRs) to improve atom economy and process efficiency. acs.org |

| Conventional Heating | Long reaction times, high energy consumption. | Application of microwave irradiation, ultrasound, or electrochemistry to accelerate reactions and reduce energy use. wikipedia.orgrsc.org |

Deeper Mechanistic Understanding of Complex Reactions and Transformations

Future research should aim to:

Elucidate Reaction Pathways: Employ a combination of kinetic studies, isotopic labeling, and in-situ spectroscopic analysis to map the reaction coordinates. The Hantzsch synthesis, for instance, has several proposed mechanistic pathways, and identifying the dominant route is key to optimization. wikipedia.org The rate-determining step is often considered the Michael addition of an enamine intermediate to a chalcone-like species. researchgate.net

Characterize Intermediates: Isolate and characterize key intermediates, such as the initial enaminone formed from dimedone and the nitrogen source, to understand their stability and reactivity. wikipedia.org

Computational Modeling: Utilize density functional theory (DFT) and other computational methods to model transition states and reaction intermediates. This can provide insights into activation energies and thermodynamic stability, guiding the rational design of improved reaction conditions.

Exploration of Untapped Reactivity Pathways and Functionalization Strategies

The 6,6-dimethyl-7,8-dihydroquinolin-5(6H)-one scaffold possesses multiple reactive sites that remain largely unexplored. Future work should focus on developing novel functionalization strategies to create diverse libraries of derivatives.

Potential avenues for exploration include:

Enaminone-like Reactivity: The core structure contains a vinylogous amide (enaminone) moiety, which has distinct nucleophilic and electrophilic centers. researchgate.net The nucleophilic character of the C-7 position and the electrophilic nature of the C-5 carbonyl and C-8a positions could be exploited for targeted modifications.

α-Functionalization: The methylene (B1212753) group at the C-7 position, adjacent to the carbonyl, could be a target for functionalization via enolate or enamine chemistry, allowing for the introduction of various substituents. libretexts.org

Pyridine (B92270) Ring Aromatization: Controlled dehydrogenation of the dihydro-pyridine ring would yield the corresponding quinoline derivative, opening up another class of compounds with different electronic and biological properties.

Precursor Modification: A powerful strategy involves modifying the initial building blocks (e.g., the β-dicarbonyl compound or the aldehyde in a Hantzsch-type synthesis) to introduce functionality that is carried through to the final quinolinone product. nih.gov

Advanced Computational Methodologies for Predictive Modeling and Rational Design

Computational chemistry offers powerful tools for accelerating the discovery and development of new chemical entities. Applying these methods to this compound can provide predictive insights and guide experimental efforts.

Future research directions include:

Reactivity Prediction: Using DFT, researchers can calculate frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack, thus guiding functionalization strategies. nih.gov

In Silico Screening: Virtual libraries of derivatives can be generated and screened for potential biological activity using molecular docking simulations against known protein targets. researchgate.net This approach has been successfully applied to other dihydroquinolinone derivatives to identify potential anticancer agents. researchgate.net

Property Prediction: Computational tools can predict key physicochemical properties (e.g., solubility, stability) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, which are crucial for developing pharmaceutically relevant compounds. researchgate.netnih.gov

Expansion into Emerging Areas of Chemical Science (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic technologies offer transformative potential for the synthesis and modification of heterocyclic compounds.

Flow Chemistry: Transitioning the synthesis of this compound from batch to continuous flow processing could offer numerous advantages. springerprofessional.demtak.hu Flow reactors provide superior control over reaction parameters (temperature, pressure, reaction time), enhance safety when dealing with hazardous intermediates, and facilitate scalability. mtak.hubohrium.com This technology is particularly well-suited for the multi-step, telescoped synthesis of complex heterocyclic scaffolds. mtak.hu

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. princeton.edu This methodology could be applied to develop novel C-H functionalization or cyclization strategies for the dihydroquinolinone core. acs.org For example, photoredox-catalyzed generation of pyridine N-oxy radicals from pyridine N-oxides can initiate radical cascade reactions, enabling complex annulations. nih.govacs.org The use of inexpensive organic dyes like eosin Y as photocatalysts makes this an attractive and sustainable option. acs.org

The table below summarizes the potential benefits of applying these emerging technologies.

| Technology | Potential Application to this compound | Key Advantages |

| Flow Chemistry | Automated, multi-step synthesis of the core structure and its derivatives. | Enhanced safety, improved reproducibility, easier scalability, precise control over reaction conditions. springerprofessional.deresearchgate.net |

| Photoredox Catalysis | Novel C-H functionalization, radical-mediated cyclizations, and introduction of complex substituents under mild conditions. | Access to unique reaction pathways, use of visible light as a renewable energy source, high functional group tolerance. princeton.eduacs.org |

Bridging Fundamental Research with Potential Applications in Chemical Technology

The dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govmdpi.com A major future challenge is to translate the fundamental chemical research on this compound into practical applications.

This involves:

Medicinal Chemistry Programs: Synthesizing focused libraries of derivatives based on rational design and computational predictions, followed by systematic screening for biological activity against targets like protein kinases or enzymes involved in cancer progression. researchgate.netnih.gov

Agrochemical Research: Screening derivatives for potential use as herbicides, fungicides, or insecticides, as the quinoline core is present in many agrochemical products.

Materials Science: Investigating the photophysical properties (fluorescence, phosphorescence) of novel derivatives for potential applications in organic light-emitting diodes (OLEDs), sensors, or molecular probes.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple heterocyclic building block into a valuable platform for innovation in medicine, agriculture, and materials science.

Q & A

Q. Q1: What catalytic methods are effective for synthesizing 6,6-dimethyl-7,8-dihydroquinolin-5(6H)-one derivatives?

The Bohlmann-Rahtz reaction variant using CeCl₃·7H₂O and NaI as catalysts enables efficient synthesis of substituted dihydroquinolinones. For example, 2-(2-thienyl)-6,6-dimethyl-7,8-dihydro-5(6H)-quinolinone (PICYIL) was synthesized via pyridine ring formation from enaminones and β-ketoesters under mild conditions (60–80°C, 6–8 hours). The CeCl₃/NaI system enhances regioselectivity and reduces side reactions, achieving yields >70% .

Advanced Synthesis

Q. Q2: How can microwave-assisted synthesis optimize the production of dihydroquinolinone derivatives?

Microwave irradiation significantly accelerates reaction kinetics and improves yields. For instance, cyclohexane-1,3-dione underwent a one-step Michael addition-cyclization-aromatization cascade using L-proline as a catalyst under microwave irradiation (20 minutes, 120°C), yielding 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one with 98% efficiency. This method minimizes thermal decomposition and reduces reaction times compared to conventional heating .

Structural Characterization

Q. Q3: What NMR spectral features confirm the core structure of this compound?

Key ¹H NMR signals include:

- Pyridine protons at δ 8.49 ppm (d, J = 5.2 Hz).

- Piperidine protons at δ 7.80 ppm (d, J = 8.1 Hz).

¹³C NMR shows a carbonyl (C=O) signal at δ 168.71 ppm and conjugated olefinic carbons (C=C) at δ 164.31–140.17 ppm. These features, combined with HSQC and HMBC correlations, validate the fused bicyclic scaffold .

Pharmacological Activity

Q. Q4: How do side-chain modifications influence the antibacterial activity of dihydroquinolinone derivatives?

A carbonitrile-substituted side chain (compound 1) exhibited MIC < 0.0625 µg/mL against MRSA, outperforming tiamulin. In contrast, a biphenyl side chain (compound 2) showed MIC = 1 µg/mL. The electron-withdrawing nitrile group enhances membrane permeability, while bulky biphenyl groups hinder target binding. 2D-QSAR models correlate logP and polar surface area with activity trends .

Reaction Mechanisms

Q. Q5: What mechanistic pathways govern dihydroquinolinone formation in acid-mediated cyclizations?

Under acidic conditions (e.g., acetic acid), intermediates undergo oxa-6π-electrocyclic ring-opening, followed by ammonia addition, dehydration, and dihydropyran closure. Extended reaction times (20 minutes) favor exclusive dihydroquinolinone formation, whereas shorter times (1 minute) yield fused pyrano[2,3-b]pyrans as minor byproducts .

Data Contradiction Analysis

Q. Q6: How can discrepancies in QSAR predictions for dihydroquinolinone derivatives be resolved?

While 2D-QSAR aligns with compound 1’s MIC trends (R² = 0.89), 3D-QSAR better predicts compound 2’s lower activity (RMSD = 0.23 vs. 0.41 for 2D). Steric hindrance from the biphenyl group, not captured in 2D models, explains this discrepancy. Hybrid QSAR/CoMFA approaches improve predictive accuracy for bulky substituents .

Advanced Functionalization

Q. Q7: What strategies enable halogenation of the dihydroquinolinone scaffold?

Phosphorous oxychloride (POCl₃) in acetonitrile at 65°C selectively chlorinates the 2-position of 7,8-dihydroquinoline-2,5(1H,6H)-dione, yielding 2-chloro-7,8-dihydroquinolin-5(6H)-one. This method avoids overhalogenation and preserves the ketone functionality .

Scaffold Diversification

Q. Q8: How can Beckmann rearrangements expand the utility of dihydroquinolinones?

4-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-ones undergo Beckmann rearrangement with hydroxylamine to form 4-(trifluoromethyl)-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-ones. This ring expansion introduces aza-heterocycles with enhanced drug-like properties (e.g., logD = 1.8–2.3, PSA = 45–60 Ų) .

Stability and Storage

Q. Q9: What storage conditions preserve the stability of dihydroquinolinone derivatives?

Store lyophilized compounds at -20°C under inert gas (N₂/Ar) to prevent oxidation. For solutions in DMSO, aliquot to avoid freeze-thaw cycles and use within 1 month. Monitor purity via HPLC (C18 column, MeCN/H₂O gradient) to detect degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.